(E)-1-Benzyl-2-(diphenylmethyl)diazene
Description
(E)-1-Benzyl-2-(diphenylmethyl)diazene is an azo compound characterized by the diazene (N=N) functional group, substituted with a benzyl group (C₆H₅CH₂-) and a diphenylmethyl group ((C₆H₅)₂CH-). Its IUPAC name follows substitutive nomenclature rules for azo compounds, where "diazene" serves as the parent hydride (HN=NH) and substituents are assigned positions based on priority and configuration . The (E)-stereodescriptor indicates that the higher-priority groups (benzyl and diphenylmethyl) are on opposite sides of the N=N bond. This compound’s steric and electronic properties are influenced by its bulky aromatic substituents, which may impact its stability, reactivity, and applications in organic synthesis or materials science.
Properties
CAS No. |
81965-47-1 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
benzhydryl(benzyl)diazene |
InChI |
InChI=1S/C20H18N2/c1-4-10-17(11-5-1)16-21-22-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
TYXHRBVDLYBSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-2-(diphenylmethyl)diazene typically involves the reaction of benzyl halides with diphenylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the diazene bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of (E)-1-Benzyl-2-(diphenylmethyl)diazene may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of catalysts and advanced purification techniques ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Benzyl-2-(diphenylmethyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene bond to a single bond, forming amines.
Substitution: The benzyl and diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-1-Benzyl-2-(diphenylmethyl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Benzyl-2-(diphenylmethyl)diazene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to the broader class of azo compounds (R-N=N-R'), which vary widely in substituents and applications. Key comparisons include:
Reactivity and Stability
- This contrasts with smaller azo compounds like azobenzene, which readily undergo photoisomerization .
- Electronic Effects : Electron-rich aromatic substituents may increase resistance to oxidative degradation compared to alkyl-substituted diazenes.
- Applications : Bulky azo compounds are less studied for photoresponsive applications but may serve as ligands or intermediates in asymmetric synthesis.
Research Findings and Limitations
- Thermal Stability : Diphenylmethyl groups likely enhance thermal stability compared to aliphatic azo compounds, analogous to p-tolyl substituents in diaryldiazenes .
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